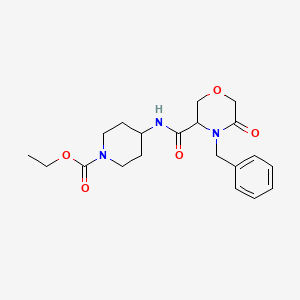

ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate

Description

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at position 1 with an ethyl carboxylate group and at position 4 with a complex amide moiety. The amide group bridges the piperidine ring to a 4-benzyl-5-oxomorpholine structure, which introduces both aromatic (benzyl) and oxygenated heterocyclic (morpholinone) characteristics.

The synthesis of such compounds typically involves multi-step processes, including amidation, esterification, and heterocycle formation. For instance, analogous piperidine-carboxylate derivatives in the literature often employ nucleophilic substitution or coupling reactions to install substituents at the piperidine nitrogen or C4 position .

Properties

IUPAC Name |

ethyl 4-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-2-28-20(26)22-10-8-16(9-11-22)21-19(25)17-13-27-14-18(24)23(17)12-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMFDVDTPECDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the piperidine intermediate.

Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide.

Amidation: The final step involves the formation of the amide bond, where the morpholine derivative reacts with an appropriate carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: Pyrazolo-pyrimidine derivatives (e.g., the compound from ) often exhibit kinase inhibitory activity, whereas morpholinone-containing structures are associated with anti-inflammatory or analgesic effects .

- Synthetic Complexity: The morpholinone-amide linkage in the target compound likely requires specialized coupling reagents (e.g., EDC/HOBt), contrasting with simpler esterification steps used for analogues like ethyl 5-bromoindole carboxylates .

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

- Solubility : The ethyl carboxylate group improves aqueous solubility compared to isobutyl or aryl esters, as seen in isobutyl 4-(6-chloro-9H-purin-9-yl)piperidine-1-carboxylate .

- Metabolic Stability: The morpholinone ring may confer resistance to oxidative metabolism compared to morpholine, as oxygenated heterocycles often reduce CYP450-mediated degradation .

Biological Activity

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine and piperidine rings. The compound can be synthesized through the reaction of 4-benzyl-5-oxomorpholine with piperidine derivatives under controlled conditions. The structure is characterized by the presence of both an amide and an ester functional group, which contribute to its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃ |

| Molecular Weight | 273.33 g/mol |

| Functional Groups | Amide, Ester |

| Key Structural Motifs | Morpholine ring, Piperidine ring |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound. For instance, it has demonstrated activity as a selective serotonin receptor agonist, which may enhance gastrointestinal motility without significant adverse effects . Additionally, it has been investigated for its anti-inflammatory properties, making it a candidate for further development in treating chronic inflammatory diseases.

Case Studies

- Anti-inflammatory Activity : In a study evaluating various morpholine derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.

- CNS Activity : Another case study assessed the compound's effects on central nervous system (CNS) pathways. It was found to modulate neurotransmitter levels, indicating possible applications in treating anxiety and depression disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | Notes |

|---|---|---|

| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | CNS activity | Similar structural motifs |

| 4-Benzyl-5-oxomorpholine | Enzyme inhibition | Lacks piperidine structure |

| Benzamide derivatives | Receptor modulation | Broader range of receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.